(2R)-2-amino-3-methylbutanenitrile hydrochloride
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Overview
Description
(2R)-2-amino-3-methylbutanenitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methylbutanenitrile hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-methylbutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(2R)-2-amino-3-methylbutanenitrile hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-methylbutanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-amino-3-methylbutanenitrile hydrochloride include other amino nitriles and their derivatives, such as (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Biological Activity
(2R)-2-amino-3-methylbutanenitrile hydrochloride, also known as (S)-3-aminobutanenitrile hydrochloride, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₄H₉ClN₂ |
Molecular Weight | 120.58 g/mol |
CAS Number | 1073666-54-2 |
Solubility | Very soluble (26.8 mg/ml) |
Log P (Octanol/Water) | 0.21 |
Bioavailability Score | 0.55 |
BBB Permeant | Yes |
These properties indicate that the compound is well-absorbed and can effectively cross biological membranes, which is crucial for its potential therapeutic uses.
This compound exhibits various biological activities attributed to its structural features. It is known to act as a substrate for certain enzymes and may interact with neurotransmitter systems due to its amino group. The compound's ability to penetrate the blood-brain barrier (BBB) suggests potential central nervous system (CNS) effects.
Pharmacological Effects
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence the levels of neurotransmitters such as norepinephrine and serotonin, which are critical in mood regulation and cognitive functions.
- Antioxidant Activity : Some research indicates that compounds similar to (2R)-2-amino-3-methylbutanenitrile exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Cytotoxicity Studies : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting a possible role in cancer therapy.
Case Studies
- Study on Neuroprotective Effects : A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated a significant reduction in neuronal loss and improved behavioral outcomes in treated animals compared to controls.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound was particularly effective against glioblastoma cells, with IC50 values indicating potent activity.
Synthesis and Derivatives
The synthesis of this compound typically involves asymmetric transformations using chiral auxiliaries or catalysts to ensure the correct stereochemistry. The following synthetic route has been explored:
- Starting Material : Use of racemic α-amino nitriles.
- Chiral Resolution : Application of mandelic acid derivatives for enantiomeric separation.
- Hydrolysis and Reduction Steps : Converting nitriles to amides followed by reduction to yield amino acids.
Properties
IUPAC Name |
(2R)-2-amino-3-methylbutanenitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-4(2)5(7)3-6;/h4-5H,7H2,1-2H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSJOLXKFUAJGR-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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